Demethylchlordimeform

Description

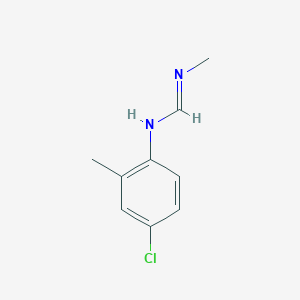

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-N'-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZCHBOYMVBQHQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC=NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176196 | |

| Record name | Demethylchlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21787-80-4 | |

| Record name | N-(4-Chloro-2-methylphenyl)-N′-methylmethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21787-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylchlordimeform | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021787804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylchlordimeform | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Basis of Demethylchlordimeform Action

Interactions with Octopamine (B1677172) Receptors

Demethylchlordimeform (DCDM) is a notable N-demethylated metabolite of the formamidine (B1211174) pesticide chlordimeform (B52258) (CDM). Its mechanism of action is primarily centered on its interaction with octopamine receptors in invertebrates, where it functions as a potent agonist, mimicking the natural ligand, octopamine.

Agonistic Activity on Octopamine-Sensitive Adenylate Cyclase

Biochemical studies have demonstrated that DCDM acts as a potent partial agonist of octopamine-sensitive adenylate cyclase. popline.org In preparations from the firefly light organ, DCDM was found to be approximately six times more potent than octopamine itself in activating this enzyme. popline.org The activation constant (Ka) for DCDM was determined to be 2.2 x 10⁻⁶ M, compared to 1.4 x 10⁻⁵ M for octopamine. popline.org However, DCDM is a partial agonist, achieving about 70% of the maximal velocity (Vmax) observed with octopamine. popline.org This agonistic activity is reversible and can be competitively inhibited by various receptor antagonists. popline.org

In the American cockroach, Periplaneta americana, DCDM also mimics octopamine by elevating adenylate cyclase activity in the nerve cord. nih.gov At a concentration of 1 x 10⁻⁵M, DCDM caused a 13.5-fold increase in adenylate cyclase activity within 20 minutes. nih.gov This effect is more potent than that of its parent compound, chlordimeform, but less efficacious than octopamine, which produced a 23.5-fold increase in 15 minutes. nih.gov The stimulation of adenylate cyclase by DCDM in cockroach nerve cord homogenates is competitively inhibited by antagonists such as phentolamine (B1677648) and cyproheptadine. nih.gov

It is this potent activation of octopamine-sensitive adenylate cyclase that is believed to be the primary mechanism behind the octopaminergic effects of DCDM in invertebrates. popline.org

Receptor Subtype Specificity and Functional Characterization in Invertebrates

Octopamine receptors are classified into different subtypes, which are analogous to the adrenergic receptors in vertebrates. wikipedia.orgplos.org These include α-adrenergic-like and β-adrenergic-like receptors, which are coupled to different intracellular signaling pathways. mdpi.com DCDM's agonistic activity has been characterized in the context of these receptor subtypes.

Research indicates that DCDM's effects are specific to tissues containing octopamine-activated adenylate cyclase. popline.org For instance, enzyme activity in the rat caudate nucleus (activated by dopamine) and in the heart and liver (activated by isoproterenol) was minimally affected by DCDM. popline.org This suggests a degree of specificity for octopamine receptors over other biogenic amine receptors.

Studies on cloned octopamine receptors have further elucidated subtype specificity. For example, in the silkworm Bombyx mori, a β-adrenergic-like octopamine receptor (BmOAR2) was found to be highly sensitive to the formamidine amitraz (B1667126) and its metabolite DPMF, which is structurally related to DCDM. mdpi.com The agonist this compound elicited a biphasic response on a β-adrenergic-like octopamine receptor from the silkworm, with a maximum response at a concentration of 1 nM. researchgate.net This suggests that β-adrenergic-like receptors that stimulate adenylyl cyclase are a key target for DCDM. mdpi.com

Comparative Analysis with Other Octopaminergic Agonists

When compared to other octopaminergic agonists, DCDM stands out for its high potency. As mentioned, it is significantly more potent than its parent compound, chlordimeform, which is considered a weak agonist and, at higher concentrations, an antagonist of the octopamine receptor. popline.orgnih.gov The octopaminergic actions of chlordimeform in vivo are likely a result of its metabolic conversion to DCDM. popline.org

Compared to the endogenous ligand octopamine, DCDM exhibits a higher potency in activating adenylate cyclase in firefly light organ preparations, though it has a lower maximal effect (partial agonism). popline.org In the American cockroach nerve cord, octopamine is more efficacious in stimulating adenylate cyclase activity than DCDM. nih.gov

Other formamidine pesticides, such as amitraz, also act as octopamine receptor agonists. mdpi.com Like DCDM, the activity of amitraz is often dependent on its metabolic activation to a more potent formamidine. mdpi.com The table below provides a comparative overview of the activity of DCDM and related compounds on octopamine-sensitive adenylate cyclase.

| Compound | Organism/Tissue | Activity | Potency (Ka/Ki) | Efficacy (% of Octopamine Vmax) | Reference |

| This compound (DCDM) | Firefly Light Organ | Partial Agonist | Ka = 2.2 x 10⁻⁶ M | ~70% | popline.org |

| Octopamine | Firefly Light Organ | Full Agonist | Ka = 1.4 x 10⁻⁵ M | 100% | popline.org |

| Chlordimeform (CDM) | Firefly Light Organ | Weak Agonist/Antagonist | Ka = 3 x 10⁻⁵ M | ~9% | popline.org |

| This compound (DCDM) | American Cockroach Nerve Cord | Agonist | - | Less efficacious than octopamine | nih.gov |

| Octopamine | American Cockroach Nerve Cord | Agonist | - | More efficacious than DCDM | nih.gov |

| Chlordimeform (CDM) | American Cockroach Nerve Cord | Weak Agonist | - | Less efficacious than DCDM | nih.gov |

Interactions with Adrenergic Receptors in Vertebrate Systems

While the primary target of this compound is the invertebrate octopamine receptor system, some studies have investigated its interactions with the structurally related adrenergic receptors in vertebrates. Adrenergic receptors are also G protein-coupled receptors and are classified into α and β subtypes. frontiersin.orgwikipedia.org

Alpha-Adrenoceptor Binding and Modulation

Studies have shown that DCDM's agonistic activity is quite specific to octopamine-activated adenylate cyclase, with little effect on dopamine-sensitive adenylate cyclase in the rat caudate nucleus. popline.org However, the antagonists that inhibit DCDM's action on octopamine receptors, such as phentolamine, are also known α-adrenergic antagonists. popline.orgnih.gov This suggests some pharmacological overlap between octopamine receptors and α-adrenoceptors.

Phentolamine competitively inhibits the activation of octopamine-sensitive adenylate cyclase by DCDM. nih.gov In studies on the firefly light organ, phentolamine was an effective inhibitor of DCDM-stimulated activity with a Ki of 1.8 x 10⁻⁵ M. popline.org This indicates that DCDM interacts with a binding site that shares pharmacological properties with α-adrenoceptors.

Beta-Adrenoceptor Interactions

The interaction of DCDM with β-adrenoceptors in vertebrates appears to be minimal. Research has demonstrated that DCDM has little effect on isoproterenol-activated adenylate cyclase in rat heart and liver, which is a β-adrenergic-mediated process. popline.org

However, the β-adrenergic antagonist propranolol (B1214883) has been shown to inhibit the activation of octopamine-sensitive adenylate cyclase by DCDM in firefly light organ preparations, albeit with a relatively high inhibitory constant (Ki = 4.7 x 10⁻⁵ M). popline.org In contrast, in the American cockroach nerve cord, propranolol did not competitively inhibit the response induced by DCDM. nih.gov This suggests that while there may be some low-affinity interaction, β-adrenoceptors are not a primary target for DCDM in vertebrate systems. The table below summarizes the inhibitory constants of various antagonists against DCDM-induced adenylate cyclase activation.

| Antagonist | Receptor Class | Organism/Tissue | Inhibitory Constant (Ki) | Reference |

| Phentolamine | α-adrenergic antagonist | Firefly Light Organ | 1.8 x 10⁻⁵ M | popline.org |

| Cyproheptadine | Serotonin/Histamine antagonist | Firefly Light Organ | 2 x 10⁻⁶ M | popline.org |

| Clozapine | Atypical antipsychotic | Firefly Light Organ | 4 x 10⁻⁶ M | popline.org |

| Fluphenazine | Typical antipsychotic | Firefly Light Organ | 6 x 10⁻⁶ M | popline.org |

| Propranolol | β-adrenergic antagonist | Firefly Light Organ | 4.7 x 10⁻⁵ M | popline.org |

| Phentolamine | α-adrenergic antagonist | American Cockroach Nerve Cord | Effective at 1 x 10⁻⁶M | nih.gov |

| Cyproheptadine | Serotonin/Histamine antagonist | American Cockroach Nerve Cord | Effective at 1 x 10⁻⁶M | nih.gov |

| Propranolol | β-adrenergic antagonist | American Cockroach Nerve Cord | Not a competitive inhibitor | nih.gov |

Delineation of Receptor-Mediated Effects

The primary mechanism of action of this compound in invertebrates is its potent interaction with octopamine receptors. popline.orgnih.gov In mammals, DCDM exhibits significant activity at adrenergic receptors.

In invertebrate systems, particularly insects, DCDM acts as a potent partial agonist at octopamine-sensitive adenylate cyclase receptors. popline.org Studies on the firefly light organ have shown that DCDM is approximately six times more potent than octopamine itself in activating this enzyme. popline.org The activation of these receptors by DCDM is reversible and can be competitively inhibited by several receptor antagonists. popline.org This interaction leads to an increase in intracellular cyclic AMP (cAMP), disrupting normal neuronal function. The parent compound, chlordimeform, has minimal direct effect on the octopamine receptor; its octopaminergic actions in a living organism are likely a consequence of its metabolic conversion to DCDM. popline.org

In mammals, DCDM interacts with adrenergic receptors, which are structurally similar to octopamine receptors. nih.gov Research on mouse brain preparations has revealed that DCDM is a potent inhibitor of the binding of [3H]clonidine to alpha-2 adrenoceptors, with a 50% inhibitory concentration (IC50) of 29 nM. nih.gov Its inhibitory effect on alpha-1 adrenoceptors is less pronounced. nih.gov These findings suggest that alpha-2 adrenoceptors are a significant target for the neurotoxicity of formamidines in mammals. nih.gov The interaction of DCDM with these receptors can lead to a range of physiological effects, including bradycardia (slowing of the heart rate) and mydriasis (dilation of the pupil), both of which are mediated by alpha-2 adrenoceptor agonism. researchgate.net

Interactive Data Table: Receptor Interaction Profile of this compound

| Compound | Receptor/Enzyme | Species/Tissue | Effect | Affinity/Potency | Reference |

| This compound | Octopamine-sensitive adenylate cyclase | Firefly light organ | Partial Agonist | Ka = 2.2 x 10⁻⁶ M | popline.org |

| Octopamine | Octopamine-sensitive adenylate cyclase | Firefly light organ | Full Agonist | Ka = 1.4 x 10⁻⁵ M | popline.org |

| This compound | Alpha-2 Adrenoceptor | Mouse forebrain | Inhibitor | IC50 = 29 nM | nih.gov |

| Chlordimeform | Alpha-2 Adrenoceptor | Mouse forebrain | Inhibitor | IC50 = 13 µM | nih.gov |

| This compound | Alpha-1 Adrenoceptor | Mouse forebrain | Inhibitor | IC50 = 1 µM | nih.gov |

| Cyproheptadine | Octopamine-sensitive adenylate cyclase | Firefly light organ | Competitive Inhibitor | Ki = 2 x 10⁻⁶ M | popline.org |

| Clozapine | Octopamine-sensitive adenylate cyclase | Firefly light organ | Competitive Inhibitor | Ki = 4 x 10⁻⁶ M | popline.org |

| Fluphenazine | Octopamine-sensitive adenylate cyclase | Firefly light organ | Competitive Inhibitor | Ki = 6 x 10⁻⁶ M | popline.org |

Enzyme Modulation and Inhibition

This compound's biological effects are also attributed to its ability to modulate or inhibit key enzymes involved in neurotransmission and cellular respiration.

While the inhibition of acetylcholinesterase (AChE), a critical enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132), has been suggested as a potential mechanism of action for this compound, specific and detailed research findings to substantiate this are limited. researchgate.net Some general reviews on formamidine pesticides mention effects on cholinergic transmission, such as a decrease in acetylcholine receptor sensitivity in frog muscle preparations, but direct, potent inhibition of AChE by DCDM has not been a central finding in the elucidation of its primary toxicological action. inchem.org

A more established enzymatic target for formamidine pesticides, including the metabolic lineage of chlordimeform, is monoamine oxidase (MAO). inchem.org MAO is a crucial enzyme responsible for the degradation of biogenic amine neurotransmitters such as serotonin, norepinephrine (B1679862), and dopamine. Inhibition of MAO by DCDM can lead to an accumulation of these neurotransmitters in the nervous system. inchem.org This elevation of biogenic amines is a significant factor contributing to the complex mode of action of chlordimeform and its metabolites, potentially underlying some of the observed behavioral and physiological effects. inchem.org For instance, in vivo studies in rats have shown that DCDM can decrease both platelet and plasma levels of 5-hydroxytryptamine (serotonin). nih.gov

Chlordimeform has been identified as an effective uncoupler of oxidative phosphorylation and an inhibitor of the electron transport chain in mitochondria. inchem.org Uncoupling agents disrupt the linkage between electron transport and ATP synthesis, leading to a dissipation of the proton gradient across the inner mitochondrial membrane as heat, rather than being used to produce ATP. nih.gov While this action is documented for the parent compound, its direct translation to this compound is less clear. One study examining the effects of various formamidines on calcium flux in the rabbit aorta suggested that the action of a related compound, U-40481, on unstimulated calcium uptake might result from the uncoupling of oxidative phosphorylation. nih.gov However, the same study found that this compound did not alter unstimulated calcium uptake, suggesting that it may not share this specific uncoupling effect in this particular experimental model. nih.gov

Broader Biochemical and Pharmacological Responses Induced by this compound

The interactions of this compound at the receptor and enzyme levels culminate in a range of broader biochemical and pharmacological responses. In mammals, the agonistic activity of DCDM at alpha-2 adrenoceptors is responsible for its observed cardiovascular and central nervous system effects. researchgate.net Intravenous administration of DCDM in rats induces a dose-dependent bradycardia and mydriasis. researchgate.net In these effects, DCDM is approximately ten times more potent than its parent compound, chlordimeform. researchgate.net

Metabolic Transformation and Biotransformation Pathways of Demethylchlordimeform

Pathways of N-Demethylation and Oxidative Metabolism

The metabolism of demethylchlordimeform is characterized by N-demethylation and oxidative reactions. These processes are fundamental to its breakdown in both target and non-target organisms.

Formation of Subsequent Metabolites

The metabolic cascade of this compound results in several key metabolites. A primary pathway involves further demethylation to yield N,N-didemethyl chlordimeform (B52258). epa.gov Another significant transformation is the cleavage of the carbon-nitrogen double bond, which leads to the formation of N-formyl-4-chloro-o-toluidine. inchem.orgiarc.fr This metabolite can then be deformylated to produce 4-chloro-o-toluidine. inchem.orgiarc.fr

Further oxidative processes can occur on the aromatic ring and the methyl group. Oxidation of the methyl group on the toluidine moiety can lead to the formation of compounds like 5-chloroanthranilic acid and N-formyl-5-chloroanthranilic acid. iarc.frepa.gov In some instances, metabolites such as 4-chloro-o-acetotoluidide, 4-chloro-o-tolylurea, and N-methyl 4-chloro-o-tolylurea have also been identified in animal tissues. epa.gov

| Precursor Compound | Metabolic Process | Resulting Metabolite |

| This compound | N-Demethylation | N,N-Didemethyl chlordimeform |

| This compound | Cleavage of C=N bond | N-formyl-4-chloro-o-toluidine |

| N-formyl-4-chloro-o-toluidine | Deformylation | 4-chloro-o-toluidine |

| 4-chloro-o-toluidine | Methyl Group Oxidation | 5-chloroanthranilic acid |

| N-formyl-4-chloro-o-toluidine | Methyl Group Oxidation | N-formyl-5-chloroanthranilic acid |

Role of Cytochrome P450 Enzymes in Demethylation

The N-demethylation of formamidine (B1211174) pesticides like chlordimeform and its metabolites is primarily catalyzed by the cytochrome P450 (CYP) monooxygenase system. inchem.orgmdpi.com These enzymes are crucial for the oxidative biotransformation of a wide array of foreign compounds. mdpi.com Specifically, microsomal N-demethylase activity, which is dependent on the presence of co-factors like nicotinamide, has been identified as responsible for the conversion of chlordimeform to this compound in rat liver preparations. inchem.org This reaction can be inhibited by mixed-function oxidase inhibitors, further implicating the role of cytochrome P450 enzymes. inchem.org While the specific CYP isozymes involved in this compound metabolism are not extensively detailed in the provided results, the general mechanism of N-demethylation by CYPs involves an initial hydrogen atom abstraction from the N-methyl group, followed by oxygen rebound to form an unstable carbinolamine that spontaneously decomposes to the demethylated amine and formaldehyde.

Comparative Metabolic Fate across Biological Systems

The metabolic fate of this compound varies across different biological systems, reflecting the diverse enzymatic capabilities of insects, mammals, plants, and microbes.

Insect and Acarine Metabolism

In insects and acarines (mites and ticks), the metabolism of chlordimeform, the parent compound of this compound, is a critical factor in its pesticidal activity. In larvae of the cattle tick, Boophilus microplus, chlordimeform is metabolized to this compound, which is itself an active acaricide. researchgate.net Further metabolites identified include 4'-chloro-o-formotoluidide and 4-chloro-o-toluidine. researchgate.net The oxidative N-demethylation process in these organisms is catalyzed by a mixed-function oxidase system, as evidenced by the blocking of this metabolism by piperonyl butoxide, a known inhibitor of these enzymes. researchgate.net This inhibition of metabolism also antagonized the toxicity of chlordimeform, suggesting that the formation of this compound is a crucial activation step for its lethal effects in these organisms. researchgate.net

| Biological System | Key Metabolic Pathways | Major Metabolites | Excretion Route |

| Mammals (Rats, Dogs, Goats) | N-demethylation, Cleavage of C=N bond, Oxidation | N-formyl-4-chloro-o-toluidine, 4-chloro-o-toluidine, 5-chloroanthranilic acid | Primarily Urine |

Plant and Microbial Biotransformation

In plants, chlordimeform and its degradation products, including this compound, have been identified following treatment. inchem.orgiarc.fr The primary degradation pathway in plants appears to be hydrolysis, with demethylation becoming more significant over time. inchem.org Metabolites such as N-formyl-4-chloro-o-toluidine and 4-chloro-o-toluidine have been detected in various plant materials like cotton, beans, grapes, prunes, and apples. inchem.orgiarc.fr

Microbial degradation of chlordimeform in soil also leads to the formation of its metabolites. iarc.fr Several bacterial and fungal species can transform chlordimeform, producing compounds like 4-chloro-o-toluidine. iarc.fr In soil, other identified metabolites resulting from microbial activity include 4-chloro-2'-methyl malonanillic acid and 4,4'-dichloro-2,2'-dimethylazobenzene. epa.gov This indicates that soil microorganisms possess diverse enzymatic systems capable of degrading this compound and its parent compound through various reactions.

Physiological Significance of Metabolites in Efficacy and Toxicity

The metabolites of chlordimeform, including this compound and its subsequent breakdown products, are of high physiological significance as they contribute substantially to both the pesticidal efficacy and the mammalian toxicity of the parent compound. inchem.org Research indicates that the metabolic activation, particularly N-demethylation, is a critical step. epa.gov

Contribution to Toxicity

Sequential N-demethylation of chlordimeform results in metabolites with progressively greater acute toxicity in mammals. epa.gov this compound (DCDM) is more acutely toxic than chlordimeform (CDM), and the subsequent metabolite, dithis compound (DDCDM), is even more potent. epa.govinchem.org The onset of poisoning symptoms is also faster with these N-demethylated metabolites compared to chlordimeform. inchem.org

Table 2: Comparative Acute Oral Toxicity of Chlordimeform and Its Metabolites in Mice

The toxicological mechanism in mammals is linked to the interaction of these compounds with adrenergic receptors. nih.govnih.gov In vivo studies in rats have shown that this compound induces dose-dependent mydriasis (pupil dilation) and bradycardia (slowed heart rate), effects mediated by alpha-2-adrenoreceptors. nih.gov this compound was found to be approximately 10 times more potent than chlordimeform in producing these effects. nih.gov In contrast, the didemethylated metabolite (DDCDM) did not induce these specific physiological changes, suggesting that the monodemethylation of chlordimeform enhances its alpha-2-adrenoreceptor agonistic activities, while further demethylation abolishes them. nih.gov

In vitro binding assays with mouse brain membranes confirm that this compound is a much more potent inhibitor of ligand binding to alpha-2 and alpha-1 adrenoceptors than the parent compound, chlordimeform. nih.gov This direct interaction with adrenergic receptors is believed to mediate some of the toxic effects observed in vivo. nih.gov

Table 3: In Vitro Adrenergic Receptor Binding Affinity of this compound (DCDM) vs. Chlordimeform (CDM) in Mouse Brain

Contribution to Efficacy

The pesticidal action of formamidines in invertebrates is primarily related to their interaction with octopamine (B1677172) receptors, which are the invertebrate counterparts to vertebrate adrenergic receptors. nih.govannualreviews.org this compound acts as a potent agonist at these octopamine receptors. pnas.org This interaction disrupts normal nerve function, leading to behavioral changes and toxicity in target pests like mites and insects. pnas.orgjst.go.jp

In insects such as the blowfly, this compound enhances feeding and drinking behavior, leading to hyperphagia, an effect mediated by octopaminergic receptors. pnas.org In mites, this compound demonstrates significant ovicidal and adulticidal activity, with a potency that can be comparable to the parent compound, chlordimeform. jst.go.jp Research has shown that this compound acts as a partial agonist at octopamine receptors, activating firefly adenylate cyclase with a higher potency than octopamine itself. This agonistic activity at octopamine receptors is a key mechanism behind its efficacy as an acaricide and insecticide. acs.orgresearchgate.net

Toxicological Profiles and Adverse Biological Effects of Demethylchlordimeform

Cellular and Molecular Toxicodynamics

Impact on Intracellular Signaling PathwaysThe impact of Demethylchlordimeform on any intracellular signaling pathways has not been documented in the scientific literature.

Due to the complete absence of research data for this specific compound, the creation of an informative and scientifically accurate article as per the requested outline is not feasible.

Mutagenicity and Genotoxicity Assessments

Limited specific data from direct mutagenicity and genotoxicity assessments of this compound are available in publicly accessible scientific literature. The majority of research has concentrated on the parent compound, chlordimeform (B52258), and its ultimate breakdown product, 4-chloro-o-toluidine.

However, the metabolic pathway of chlordimeform involves the N-demethylation to form this compound (also known as DCDM). This process is considered a potential activation step, leading to metabolites with increased acute toxicity. While direct testing on this compound is scarce, the genotoxic potential of its structural relatives provides some insight.

For instance, studies on the related metabolite 4-chloro-o-toluidine have yielded mixed results in bacterial reverse mutation assays, commonly known as the Ames test. Some studies have reported negative results, while others have indicated positive mutagenic activity in specific strains of Salmonella typhimurium, particularly with metabolic activation. who.int Furthermore, 4-chloro-o-toluidine has been shown to be mutagenic in a spot test. who.int

Given that this compound is an intermediate in the metabolic cascade leading to 4-chloro-o-toluidine, understanding its own genotoxic profile is crucial for a comprehensive risk assessment. The absence of specific studies on this compound highlights a significant data gap in the toxicological database of chlordimeform and its metabolites.

Table 1: Summary of Genotoxicity Data for Chlordimeform and its Metabolites

| Compound | Test System | Result | Reference |

| Chlordimeform | Mouse Heritable Translocation Assay | Negative | N/A |

| N-formyl-4-chloro-o-toluidine | Mouse Heritable Translocation Assay | Negative | N/A |

| 4-chloro-o-toluidine | Salmonella typhimurium (Ames test) | Mixed (Negative and Positive with metabolic activation) | who.int |

| 4-chloro-o-toluidine | Mouse Spot Test | Positive | who.int |

| This compound | Various Assays | Data not available |

This table is based on available data and highlights the lack of specific genotoxicity testing for this compound.

Comparative Mammalian Toxicity of this compound and its Precursors/Metabolites

The metabolism of chlordimeform in mammals proceeds through N-demethylation, resulting in the formation of this compound and subsequently N,N-dithis compound. Research indicates that this demethylation process leads to metabolites with progressively higher acute toxicity. purdue.edu

The toxicological profile is further complicated by the subsequent breakdown of these formamidine (B1211174) metabolites into non-formamidine compounds, such as N-formyl-4-chloro-o-toluidine and ultimately 4-chloro-o-toluidine. purdue.edu While the acute toxicity of N-formyl-4-chloro-o-toluidine is considered low, 4-chloro-o-toluidine is a significant concern due to its carcinogenic potential. purdue.eduwikipedia.org

Table 2: Comparative Toxicity Profile

| Compound | Acute Toxicity | Mutagenicity/Genotoxicity | Key Toxicological Feature | Reference |

| Chlordimeform | Moderate | Generally Negative in in vivo assays | Precursor to more toxic metabolites | purdue.edu |

| This compound | Higher than Chlordimeform | Data not available | Increased acute toxicity, lower stability | purdue.edu |

| N-formyl-4-chloro-o-toluidine | Low | Generally Negative | Intermediate metabolite | purdue.edu |

| 4-chloro-o-toluidine | Moderate | Mixed (Positive in some assays) | Carcinogenic potential | who.intwikipedia.org |

This table provides a comparative overview of the known toxicological properties of chlordimeform and its key metabolites.

Structure Activity Relationships Sar in Demethylchlordimeform Analogues

Elucidation of Key Structural Features for Octopaminergic Activity

The octopaminergic system, the invertebrate counterpart to the vertebrate adrenergic system, is a primary target for formamidine (B1211174) pesticides. SAR studies have revealed that the N-demethylation of chlordimeform (B52258) to Demethylchlordimeform is a critical activation step, significantly enhancing its potency at octopamine (B1677172) receptors. nih.gov

Key structural features of this compound essential for its octopaminergic activity include:

The Formamidine Bridge: The central N=CH-N moiety is crucial for binding to the octopamine receptor.

The Aryl Group: The substituted phenyl ring plays a significant role in receptor affinity and selectivity. The nature and position of substituents on this ring can dramatically alter activity.

The N-Methyl Group: The absence of one N-methyl group in this compound, compared to chlordimeform, leads to a more potent agonist or partial agonist activity at the octopamine receptor. nih.gov Research on the American cockroach has shown that at a concentration of 1 x 10⁻⁵M, this compound causes a 13.5-fold increase in adenylate cyclase activity, whereas chlordimeform only produces a 3-fold increase. nih.gov

Interactive Table: Octopaminergic Activity of Chlordimeform and this compound.

| Compound | Concentration | Adenylate Cyclase Activity Increase (fold) | Receptor Interaction |

| Chlordimeform (CDM) | 1 x 10⁻⁵M | 3 | Antagonist/Partial Agonist |

| This compound (DCDM) | 1 x 10⁻⁵M | 13.5 | Partial Agonist |

| Octopamine | 1 x 10⁻⁵M | 23.5 | Agonist |

Correlation of Structural Modifications with Adrenergic Receptor Affinity

Due to the structural similarities between octopamine and adrenergic receptors, formamidines like this compound also exhibit activity at vertebrate adrenergic receptors, particularly the alpha-2 subtype. nih.gov This cross-reactivity is a key factor in the toxicological profile of these compounds in mammals.

SAR studies in this area have focused on how different structural features of formamidine analogues influence their binding affinity for adrenergic receptors. Research has shown that formamidines are potent inhibitors of [³H]clonidine binding to alpha-2-adrenoceptors. nih.gov

Key findings include:

N-Demethylation: Similar to its effect on octopamine receptors, N-demethylation of chlordimeform to this compound significantly increases its affinity for alpha-2 adrenoceptors. nih.gov

Aryl Substituents: The nature and position of substituents on the aromatic ring are critical determinants of adrenergic receptor affinity.

Interactive Table: Adrenergic Receptor Affinity of Formamidine Analogues.

| Compound | IC50 (nM) for α2-Adrenoceptor Binding |

| Chlordimeform (CDM) | 13,000 |

| This compound (DCDM) | 29 |

| Amitraz (B1667126) | 130 |

Influence of Substituent Effects on Biological Efficacy and Selectivity

The targeted modification of substituents on the this compound scaffold allows for the fine-tuning of its biological activity, influencing both its efficacy as a pesticide and its selectivity between target and non-target receptors.

The primary areas for substituent modification are:

Aryl Ring Substitution: The electronic and steric properties of substituents on the phenyl ring have a profound impact on receptor binding. Electron-withdrawing or donating groups at different positions can alter the molecule's interaction with the receptor's binding pocket.

N-Alkyl Groups: While this compound is characterized by a single methyl group on one of the nitrogen atoms, further modifications to this alkyl group can influence potency and selectivity.

Systematic studies exploring a range of aryl substituents and their impact on both octopaminergic and adrenergic activity are crucial for developing compounds with improved target selectivity, potentially leading to safer and more effective pesticides.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound-related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com For this compound and its analogues, QSAR models can be powerful tools for:

Predicting the biological activity of novel, unsynthesized compounds.

Identifying the key physicochemical properties that govern receptor affinity and efficacy.

Guiding the rational design of new analogues with desired activity profiles.

A typical QSAR study involves:

Data Set: A collection of this compound analogues with their experimentally determined biological activities (e.g., Ki or EC50 values).

Molecular Descriptors: Calculation of various physicochemical properties for each analogue, such as hydrophobicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters).

Model Development: Using statistical methods like multiple linear regression or partial least squares to develop an equation that correlates the molecular descriptors with the biological activity.

Model Validation: Rigorous testing of the model's predictive power using internal and external validation techniques.

While specific, detailed QSAR models for a broad range of this compound analogues are not extensively published in readily available literature, the principles of QSAR are widely applied in the field of pesticide research to optimize lead compounds. nih.gov The development of robust QSAR models for formamidines would be invaluable for the future design of more selective and environmentally benign pesticides.

Mechanisms of Resistance to Demethylchlordimeform

Target Site Modification Mechanisms

One of the most direct ways for an organism to develop resistance is by altering the specific site where the pesticide acts. For formamidines like Demethylchlordimeform, the primary target is the octopamine (B1677172) receptor in the nervous system. nih.gov

Receptor Gene Mutations and Alterations

Formamidine (B1211174) pesticides function by mimicking the action of octopamine, a key neurotransmitter in many invertebrates, leading to hyperexcitation of the nervous system. nih.govnih.gov Resistance can arise from mutations in the gene encoding the octopamine receptor, which reduces the binding affinity of the pesticide. This insensitivity at the target site means that a higher concentration of the compound is required to elicit a toxic effect.

Research on the related formamidine acaricide, amitraz (B1667126), has identified several specific mutations in the β-adrenergic-like octopamine receptor (Octβ2R) that are associated with resistance in the honey bee parasite, Varroa destructor. nih.govnih.gov These findings provide a strong model for understanding potential resistance mechanisms to this compound.

Table 1: Documented Mutations in the Octopamine Receptor (Octβ2R) Associated with Formamidine Resistance

| Mutation | Amino Acid Change | Pest Species | Associated Compound |

| N87S | Asparagine to Serine | Varroa destructor | Amitraz |

| Y215H | Tyrosine to Histidine | Varroa destructor | Amitraz |

| F290L | Phenylalanine to Leucine | Varroa destructor | Amitraz |

| I61F | Isoleucine to Phenylalanine | Rhipicephalus microplus (Cattle Tick) | Amitraz |

These mutations alter the receptor's structure, likely interfering with the binding of the formamidine molecule, thereby conferring resistance to the pest. nih.govresearchgate.net

Enzyme Target Modifications

The primary target of this compound is the octopamine receptor, a G protein-coupled receptor, rather than a metabolic enzyme. Therefore, resistance via "enzyme target modification" is not the primary mechanism. The modification occurs at the level of the receptor protein's amino acid sequence due to genetic mutation, as described above, which leads to target site insensitivity.

Metabolic Detoxification Pathways

Metabolic resistance is a widespread mechanism where pests evolve enhanced abilities to break down and eliminate toxins before they can reach their target site. usda.govmdpi.com This is often achieved through the increased activity or efficiency of specific detoxification enzymes. mdpi.commdpi.com

Role of Mixed-Function Oxidases (MFOs) and other Enzymes in Resistance

The metabolism of the parent compound, chlordimeform (B52258), is known to be mediated by hepatic mixed-function oxidases (MFOs), a superfamily of enzymes also known as cytochrome P450s. purdue.edu This process involves N-demethylation, which produces this compound and subsequently N,N-dithis compound. purdue.edu While this is a metabolic pathway, it can also be a resistance mechanism if the rate of detoxification is increased.

Inducers of MFO activity have been shown to increase the rate at which formamidines are cleaved into less toxic metabolites, offering a protective effect. purdue.edu Therefore, upregulation or increased efficiency of these enzymes in a pest population would lead to more rapid detoxification of this compound, reducing its toxic impact. Metabolic resistance commonly involves three major families of enzymes. mdpi.com

Table 2: Major Enzyme Families Involved in Metabolic Resistance to Pesticides

| Enzyme Family | Abbreviation | General Function in Detoxification |

| Cytochrome P450 Monooxygenases | P450s / MFOs | Catalyze oxidative reactions that break down or modify the pesticide. |

| Glutathione (B108866) S-Transferases | GSTs | Catalyze the conjugation of glutathione to the pesticide, making it more water-soluble for excretion. |

| Carboxylesterases | CarEs / ESTs | Hydrolyze ester bonds present in many insecticides, rendering them inactive. |

Enhanced Excretion and Transport Mechanisms

For a toxin to be effectively eliminated from the body, it typically needs to be made water-soluble. This is the primary role of Phase II detoxification pathways, which follow the initial breakdown (Phase I) by enzymes like MFOs. casi.org These pathways involve conjugating (attaching) small, water-soluble molecules to the toxin metabolite.

Key Phase II conjugation processes include:

Glucuronidation: Attaches glucuronic acid.

Sulfation: Attaches a sulfate (B86663) group.

Glutathione Conjugation: Attaches glutathione. casi.org

These reactions increase the hydrophilicity of the this compound metabolites, which facilitates their transport out of cells and subsequent excretion from the organism, often through urine or feces. metagenicsinstitute.com An upregulation in the activity of the enzymes responsible for these conjugation reactions can lead to faster clearance of the toxicant, contributing significantly to metabolic resistance.

Behavioral Resistance Mechanisms

Behavioral resistance occurs when insects evolve behaviors that help them avoid contact with a pesticide. usda.govescholarship.org This can be a highly effective strategy, as it prevents the toxin from ever entering the insect's body. These behaviors can include:

Detecting and moving away from a treated surface (excito-repellency). nih.gov

Ceasing feeding on a treated plant.

Selecting untreated sites for laying eggs. nih.gov

Formamidines as a class are known to have significant sublethal behavioral effects, including causing excitement and repellency. nih.gov Their mode of action can directly influence behaviors related to feeding and mating. nih.gov This inherent property suggests a strong potential for the selection of enhanced avoidance behaviors in pest populations. Insects that are more sensitive to the presence of this compound and actively avoid it would have a survival advantage, leading to the proliferation of behavioral resistance within the population.

Cross-Resistance Patterns with Other Formamidines and Insecticides

Cross-resistance occurs when a genetic mutation conferring resistance to one pesticide also provides resistance to other pesticides, particularly those with a similar mode of action or chemical structure. The development of resistance to this compound, a metabolite of the formamidine insecticide chlordimeform, can therefore lead to reduced efficacy of other formamidines and potentially insecticides from different chemical classes. Understanding these cross-resistance patterns is crucial for effective insecticide resistance management.

Resistance to chlordimeform has been documented in several arthropod species, including the European red mite (Panonychus ulmi), the southern/tropical cattle tick (Rhipicephalus microplus), and the two-spotted spider mite (Tetranychus urticae). While detailed cross-resistance profiles for this compound-specific resistant strains are not extensively documented in recent literature, studies on chlordimeform and other formamidines provide insights into potential cross-resistance scenarios.

Research into the joint action of chlordimeform with other insecticides has revealed complex interactions that vary by species, suggesting that the mechanisms underlying these interactions could also influence cross-resistance patterns. For instance, studies on the joint action of chlordimeform (CDF) with an organophosphate (parathion) and various carbamate (B1207046) insecticides showed species-specific effects. While no joint action was observed in the two-spotted spider mite (Tetranychus urticae), chlordimeform antagonized the toxicity of parathion (B1678463) in the German cockroach (Blatella germanica) but acted synergistically (greater than additive toxicity) in the flour beetle (Tenebrio castaneum) nih.gov.

These varied interactions are attributed to species-specific differences in sensitivity, absorption, and metabolism nih.gov. Metabolic studies indicated that chlordimeform can alter the detoxification pathways of carbamates like carbaryl (B1668338) and aldicarb, suggesting an inhibitory effect on mixed-function oxidases (MFOs) nih.gov. Such an effect could either increase the toxicity of another insecticide (synergism) or potentially contribute to metabolic cross-resistance if the same enzyme system is responsible for detoxification.

In ticks, there is evidence of potential cross-resistance between the formamidine amitraz and the organophosphate coumaphos, possibly linked to enhanced MFO activity in organophosphate-resistant strains researchgate.net. This indicates that a shared metabolic detoxification pathway can be a mechanism for cross-resistance between these two distinct insecticide classes.

The table below summarizes the observed joint action of chlordimeform with other insecticides in different arthropod species, which can provide an indication of the complex interactions that may influence cross-resistance.

| Species | Insecticide Combination | Observed Effect |

|---|---|---|

| German Cockroach (Blatella germanica) | Chlordimeform + Parathion | Antagonism |

| Flour Beetle (Tenebrio castaneum) | Chlordimeform + Parathion | Synergism (Greater than additive) |

| Two-spotted Spider Mite (Tetranychus urticae) | Chlordimeform + Parathion/Carbamates | No Joint Action |

Data derived from studies on the joint action of chlordimeform, which may indicate metabolic interactions relevant to cross-resistance nih.gov.

In general, cross-resistance is most common between insecticides within the same chemical class due to a shared mode of action. Therefore, a strain resistant to this compound would likely exhibit resistance to other formamidines like amitraz. Cross-resistance to other classes, such as organophosphates or carbamates, is often metabolism-based, where enhanced activity of detoxification enzymes like cytochrome P450s, esterases, or glutathione S-transferases can degrade multiple types of insecticides ucanr.edu.

Environmental Dynamics and Fate of Demethylchlordimeform

Environmental Dissipation and Persistence Studies

The dissipation and persistence of demethylchlordimeform in the environment are influenced by a combination of biotic and abiotic factors. Its formation from the degradation of chlordimeform (B52258) is a key initial step in its environmental lifecycle.

The degradation of this compound in soil is a critical process influencing its persistence. As a metabolite of chlordimeform, its presence and concentration in soil are directly related to the degradation of the parent compound. Chlordimeform itself is known to be moderately persistent in soil systems. Studies on chlordimeform have identified N-demethylchlordimeform as a metabolite in soil.

Table 1: Factors Influencing the Degradation of Formamidine (B1211174) Pesticides in Soil

| Factor | Influence on Degradation |

|---|---|

| Microbial Activity | Primary driver of biodegradation. Higher microbial populations can lead to faster degradation. |

| Soil Type | Clay and organic matter content can affect adsorption and bioavailability, thereby influencing degradation rates. |

| Moisture | Optimal moisture levels are necessary for microbial activity. Both very dry and saturated conditions can inhibit degradation. |

| Temperature | Higher temperatures generally increase the rate of microbial metabolism and chemical degradation, up to an optimal point. |

| pH | Can influence both microbial populations and the chemical stability of the compound. |

In aquatic environments, this compound can be introduced through runoff from treated agricultural areas or through the degradation of chlordimeform already present in the water body. The parent compound, chlordimeform, is toxic to aquatic organisms. The transformation of this compound in aquatic systems is expected to occur through processes such as hydrolysis and photolysis, although specific rates for this compound are not well-documented.

The transport of this compound in water is governed by its solubility and its potential to adsorb to sediment and suspended particles. Given that chlordimeform has a high potential for bioconcentration, it is plausible that this compound may also accumulate in aquatic sediments.

Information regarding the atmospheric processes and volatilization potential of this compound is scarce. However, insights can be drawn from its parent compound, chlordimeform, which is known to be volatile. If this compound shares this volatility, it could be subject to atmospheric transport and degradation. In the atmosphere, pesticides can be degraded by photochemically-produced hydroxyl radicals. The persistence and transport of such compounds in the atmosphere depend on their chemical stability and meteorological conditions.

Bioaccumulation Potential in Non-Target Organisms

Ecological Implications of Environmental Residues

Table 2: Summary of Environmental Fate Aspects for Chlordimeform and its Metabolite this compound

| Parameter | Chlordimeform (Parent Compound) | This compound (Metabolite) |

|---|---|---|

| Soil Persistence | Moderately persistent | Persistence data is limited, but likely influenced by the same factors as the parent compound. |

| Aquatic Fate | Toxic to aquatic organisms; subject to hydrolysis and photolysis. | Specific data is limited; expected to undergo similar transformation processes. |

| Atmospheric Fate | Volatile; subject to atmospheric transport and degradation. | Volatility and atmospheric fate are not well-documented. |

| Metabolites | Degrades to this compound, 4-chloro-o-toluidine, and others. | Further degradation products are possible. |

| Bioaccumulation | High potential for bioconcentration. | Potential for bioaccumulation is inferred from the parent compound. |

Analytical Methodologies for Demethylchlordimeform and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical methods for demethylchlordimeform, providing the necessary separation from parent compounds, other metabolites, and matrix interferences. Both gas and liquid chromatography are widely employed, each offering distinct advantages depending on the analyte's properties and the sample matrix.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like this compound and its parent compound, chlordimeform (B52258). When coupled with specific detectors, GC offers high resolution and sensitivity.

One common approach involves the use of an alkali flame ionization detector (AFID or NPD), which provides selectivity for nitrogen-containing compounds. For instance, a specific gas-liquid chromatographic method has been described for the determination of chlordimeform and its potential metabolites in agricultural products like cargo rice and husk cdmf.org.br. In such methods, residues are often chromatographed directly on packed columns, such as 1% DEGS on a suitable support cdmf.org.br.

Capillary columns are also frequently used, offering superior separation efficiency. Due to the polar nature of this compound, derivatization may sometimes be employed to improve its thermal stability and chromatographic behavior, although direct analysis is also possible. Headspace GC can be utilized for volatile metabolites in certain matrices ucla.edu. The choice of stationary phase is critical, with columns of varying polarity selected based on the specific separation requirements.

Common detectors used in GC analysis of this compound include:

Nitrogen-Phosphorus Detector (NPD): Highly sensitive and selective for nitrogen-containing compounds.

Electron Capture Detector (ECD): Sensitive to halogenated compounds, making it suitable for the chlorinated structure of this compound.

Mass Spectrometry (MS): Provides definitive identification and structural information, making GC-MS a powerful tool for confirmation and quantification ucla.edumdpi.com.

High-Performance Liquid Chromatography (HPLC) is highly suitable for the analysis of polar, non-volatile, and thermally labile compounds, making it an excellent alternative or complementary technique to GC for this compound and its metabolites. HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and selective analysis.

A rapid and reliable HPLC-MS/MS method has been developed for the simultaneous determination of chlordimeform and its main metabolites, including this compound, in human urine nih.govreddit.com. This method utilizes a reversed-phase column, such as a Waters Atlantis T3, and electrospray ionization (ESI) in positive mode. The quantification is performed using multiple reaction monitoring (MRM), which enhances specificity and sensitivity nih.govreddit.com.

Post-column derivatization can also be employed in HPLC. For example, after separation, N-methyl carbamates can be hydrolyzed, and the resulting methylamine (B109427) can be reacted with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, which is then detected by a fluorescence detector longdom.org. While this specific application is for carbamates, similar principles can be applied to other classes of compounds.

Key components of an HPLC system for this compound analysis include:

Column: Reversed-phase columns (e.g., C18) are most common.

Mobile Phase: Typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode.

Detector:

UV Detector: Can be used for detection, although it may lack the required sensitivity and specificity for trace-level analysis in complex matrices nih.gov.

Tandem Mass Spectrometry (MS/MS): The preferred detector for its high selectivity and sensitivity, allowing for low detection limits and confirmation of analyte identity nih.govreddit.com.

Spectroscopic Methods in this compound Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. While often used in conjunction with chromatographic methods, they can also be employed as standalone analytical tools.

Mass Spectrometry (MS): As a detector for both GC and HPLC, MS provides mass-to-charge ratio (m/z) data that can confirm the identity of this compound. In tandem MS (MS/MS), a specific parent ion is selected and fragmented to produce characteristic product ions, creating a highly specific fingerprint for the molecule ucla.edunih.govreddit.com. This technique is crucial for distinguishing between isomers and eliminating matrix interferences. Electron ionization (EI) is commonly used in GC-MS, while electrospray ionization (ESI) is the standard for LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the definitive structural characterization of organic molecules. While not typically used for routine quantification due to lower sensitivity compared to MS, ¹H and ¹³C NMR would be essential in the synthesis and characterization of analytical standards of this compound epfl.chcarlroth.com. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

Immunoassay and Receptor Binding Assays for Detection

Immunoassays and receptor binding assays offer alternative approaches for the rapid screening of this compound and related compounds, particularly in large numbers of samples. These methods are based on the specific binding interactions between the target analyte and a biological molecule.

Immunoassays: These assays utilize the specific binding of an antibody to an antigen (the target analyte or a derivative). An indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) has been successfully developed for the detection of the parent compound, chlordimeform nih.gov. In this assay, a polyclonal antibody was raised against a chlordimeform-protein conjugate. The assay demonstrated a working range of 1-20 ng/mL and a limit of detection (LOD) of 0.637 ng/mL in water samples nih.gov. Given that this compound is a major metabolite, there is a potential for cross-reactivity, which could allow such an assay to be used for screening purposes for total chlordimeform-related residues. However, immunoassays can sometimes be less specific than chromatographic methods due to cross-reactivity with structurally similar compounds epa.gov.

Receptor Binding Assays: These assays are based on the principle of competitive binding of a ligand to a specific biological receptor. Formamidine (B1211174) pesticides like chlordimeform are known to interact with α2-adrenoceptors cdmf.org.brnist.gov. A radioreceptor binding assay has been developed that measures the ability of formamidines and their active metabolites to inhibit the binding of a radiolabeled ligand (e.g., ³H-clonidine) to rat brain α2-adrenoceptors cdmf.org.br. This functional assay provides a measure of the total biological activity of the parent compound and its active metabolites present in a sample.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices such as soil, food products, and biological fluids requires efficient sample preparation to isolate the analyte and remove interfering substances. The choice of extraction and cleanup technique is critical to minimize matrix effects and ensure accurate quantification quechers.euscispace.comchromatographyonline.com.

Solid-Phase Extraction (SPE): SPE is a widely used cleanup and concentration technique. It involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent cdmf.org.brepa.govnih.govwaters.com. For this compound in aqueous samples, reversed-phase sorbents (e.g., C18) can be effective.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It is often used as an initial extraction step.

Solid-Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE. The aqueous sample is absorbed onto an inert solid support, and the analytes are then eluted with a water-immiscible organic solvent. SLE was successfully used for the cleanup of human urine samples prior to HPLC-MS/MS analysis of chlordimeform and its metabolites nih.govreddit.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for pesticide residue analysis in food and agricultural products eurl-pesticides.eunih.gov. The method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats) quechers.eunih.gov. This approach is effective for a wide range of pesticides, including formamidines, in complex matrices.

Validation and Quality Control of Analytical Methods for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose nih.govsepscience.com. It is a regulatory requirement and ensures the reliability and consistency of analytical data. Quality control (QC) involves the routine procedures used to monitor the performance of a validated method nih.govmdpi.com.

Key validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples fda.gov.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision) nih.govfda.gov.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value sepscience.comut.eed-nb.info.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy sepscience.comut.eed-nb.info.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following tables present typical validation data for methods used to analyze chlordimeform and its metabolites.

Table 1: Validation Parameters for HPLC-MS/MS Method in Human Urine reddit.com Data based on the analysis of chlordimeform and its metabolites.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.3–0.6 ng/mL |

| Limit of Quantitation (LOQ) | 1.0–2.0 ng/mL |

| Recovery | 89.1%–108.4% |

| Precision (RSD) | <11% |

| Linearity (R²) | >0.99 |

Table 2: Validation Parameters for IC-ELISA Method in Water nih.gov Data based on the analysis of chlordimeform.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.637 ng/mL |

| IC₅₀ | 3.126 ng/mL |

| Working Range | 1–20 ng/mL |

| Recovery | 81%–107% |

Advanced Research Directions and Future Perspectives on Demethylchlordimeform

Integration of Omics Technologies in Demethylchlordimeform Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit to investigate the effects of this compound at a molecular level. These high-throughput approaches can provide a holistic view of the biological responses of target and non-target organisms to this compound exposure, moving beyond traditional toxicological endpoints.

Genomics can be employed to identify genetic variations that confer resistance or susceptibility to this compound in pest populations. By comparing the genomes of resistant and susceptible strains, researchers can pinpoint specific genes or mutations involved in the mechanism of action or detoxification pathways.

Transcriptomics , through techniques like RNA-sequencing, allows for the comprehensive analysis of gene expression changes in response to this compound. This can reveal the cellular pathways that are perturbed by the compound, providing insights into its mode of action and potential off-target effects. For instance, transcriptomic analysis of a pest species exposed to this compound could reveal the upregulation of detoxification enzymes or alterations in the expression of genes related to the octopamine (B1677172) receptor, its primary target.

Proteomics focuses on the large-scale study of proteins, their structures, and functions. By analyzing the proteome of an organism exposed to this compound, scientists can identify changes in protein expression and post-translational modifications. This can help to elucidate the specific protein targets of the compound and the downstream effects on cellular function.

Metabolomics , the study of the complete set of small-molecule metabolites within a biological system, can provide a snapshot of the physiological state of an organism. Changes in the metabolome following exposure to this compound can indicate disruptions in metabolic pathways and help to identify biomarkers of exposure and effect.

The integration of these omics technologies can provide a multi-faceted understanding of the biological impact of this compound. This comprehensive data can be invaluable for assessing its environmental risk, understanding mechanisms of resistance, and potentially identifying new targets for more selective pesticides.

Computational Modeling and In Silico Approaches

Computational modeling and in silico (computer-based) approaches are increasingly being used to predict the toxicological properties of chemical compounds and to design new molecules with desired activities. These methods offer a cost-effective and ethically sound alternative to traditional animal testing.

Quantitative Structure-Activity Relationship (QSAR) models are a key in silico tool. QSAR models use statistical methods to establish a relationship between the chemical structure of a compound and its biological activity or toxicity. For this compound and its analogues, QSAR studies could be used to predict their insecticidal potency, selectivity, and potential for adverse effects based on their molecular descriptors.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to model its interaction with its primary target, the octopamine receptor. These simulations can provide insights into the specific binding interactions and help to explain the compound's mechanism of action at a molecular level. This understanding is crucial for the rational design of new, more effective, and selective analogues.

Toxicology in the 21st Century (Tox21) approaches, which emphasize the use of high-throughput screening and computational models to predict toxicity, are also highly relevant. In silico toxicology can be used to predict a range of toxicological endpoints for this compound, including its potential for carcinogenicity, mutagenicity, and reproductive toxicity, by comparing its structural features to those of known toxicants.

These computational approaches, when used in conjunction with experimental data, can accelerate the research and development process for new pesticides, while minimizing the need for animal testing.

Development of Novel Analogues with Improved Selectivity and Reduced Environmental Impact

A key goal in modern pesticide research is the development of compounds that are highly effective against target pests while having minimal impact on non-target organisms and the environment. Research into novel analogues of this compound is focused on achieving this balance.

The development of new analogues is guided by an understanding of the structure-activity relationship (SAR) of formamidine (B1211174) pesticides. SAR studies have shown that modifications to the aryl and amine portions of the formamidine structure can significantly alter the compound's insecticidal, miticidal, and ovicidal activity. For example, substitutions on the phenyl ring can influence the compound's affinity for the octopamine receptor and its metabolic stability.

The aim is to design analogues with:

Improved Selectivity: By modifying the chemical structure, it may be possible to create compounds that bind more specifically to the octopamine receptors of target pests, while having a lower affinity for the receptors of beneficial insects, such as pollinators, and other non-target organisms.

Reduced Environmental Impact: This can be achieved by designing analogues that are more readily biodegradable, reducing their persistence in the environment. Additionally, developing compounds with lower toxicity to non-target species will minimize their ecological footprint.

The process of developing these novel analogues involves a cycle of chemical synthesis, biological testing, and computational modeling to refine the structures and predict their properties.

Elucidation of Unresolved Mechanistic and Toxicological Aspects

Despite decades of research, there are still unresolved questions regarding the mechanistic and toxicological aspects of this compound and its parent compound, chlordimeform (B52258). Future research will need to address these knowledge gaps to fully understand the risks associated with these compounds.

One of the primary concerns with chlordimeform was its potential carcinogenicity . While this compound is a metabolite, its own carcinogenic potential and the precise mechanisms by which formamidines may induce cancer are not fully understood. Advanced toxicological studies, including long-term animal bioassays and in vitro genotoxicity assays, are needed to clarify these risks.

The potential for this compound to act as an endocrine disruptor is another area requiring further investigation. Endocrine-disrupting chemicals can interfere with the body's hormone systems, leading to a range of adverse health effects. nih.govresearchgate.net Studies are needed to determine if this compound interacts with hormone receptors or alters hormone synthesis and metabolism.

Furthermore, a deeper understanding of the neurotoxic effects of this compound is required. While its primary mode of action is through the octopamine receptor, its potential to affect other neuronal targets and the long-term consequences of exposure are not fully characterized.

Modern toxicological approaches, including the use of in vitro cell-based assays and animal models, combined with omics technologies, can provide valuable insights into these unresolved toxicological aspects.

Role in Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. Pesticides are used only after monitoring indicates they are needed according to established guidelines, and treatments are made with the goal of removing only the target organism.

This compound and other formamidine pesticides can play a role in IPM programs due to their unique mode of action. Their effectiveness against pests that have developed resistance to other classes of insecticides makes them a valuable tool for resistance management . By rotating or combining formamidines with other pesticides with different modes of action, the development of resistance can be slowed. gov.on.cacroplife.org.au

However, the use of any pesticide in an IPM program requires careful consideration of its impact on beneficial insects and the broader ecosystem. nih.govipmguidelinesforgrains.com.augrdc.com.au Future research should focus on developing selective application strategies and identifying formulations that minimize harm to non-target organisms. The goal is to integrate compounds like this compound into IPM programs in a way that maximizes their pest control benefits while minimizing their ecological risks.

Q & A

Q. What experimental models are commonly used to study the physiological effects of Demethylchlordimeform?

this compound has been studied in isolated biological systems, such as the salivary glands of Amblyomma americanum ticks, to assess its impact on neurotransmitter-regulated processes like fluid secretion. Researchers typically isolate organs or tissues and apply controlled concentrations of the compound while measuring physiological responses (e.g., ion transport, cyclic AMP levels). Standard protocols include pre-treatment with calcium chelators or inhibitors to elucidate mechanistic pathways .

Q. How is this compound detected and quantified in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound in tissues or fluids. Sample preparation involves homogenization in acidic buffers, followed by solid-phase extraction to isolate the compound. Calibration curves using deuterated internal controls ensure precision. Validation requires testing recovery rates (≥85%) and limits of detection (≤1 ng/mL) .

Q. What are the primary biochemical pathways affected by this compound?

The compound disrupts octopamine-sensitive pathways in invertebrates, altering calcium signaling and cyclic AMP production. Experimental designs often include radiolabeled ligands (e.g., H-octopamine) to quantify receptor binding affinity and competitive inhibition assays to verify specificity. Researchers must include negative controls (e.g., untreated tissues) and pharmacological blockers (e.g., phentolamine) to validate observed effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across species be reconciled?

Species-specific differences in receptor isoforms or metabolic pathways may explain variability. A systematic approach involves:

- Comparative genomics : Identifying orthologs of octopamine receptors in target organisms.

- In vitro assays : Testing this compound on heterologously expressed receptors from different species.

- Meta-analysis : Aggregating dose-response data from published studies to identify trends in potency thresholds (e.g., EC values). Contradictions often arise from variations in experimental conditions (e.g., pH, temperature), which should be standardized in replication studies .

Q. What methodological considerations are critical for studying this compound’s environmental persistence?

To assess biodegradation or bioaccumulation:

- Microcosm studies : Simulate soil/water systems under controlled temperature and microbial loads.

- Isotopic labeling : Use C-labeled this compound to track degradation products via scintillation counting.

- QSAR modeling : Predict half-life and toxicity using quantitative structure-activity relationships. Researchers must adhere to OECD guidelines (e.g., Test No. 307 for soil degradation) and validate findings with field samples .

Q. How do researchers address ethical and reproducibility challenges in this compound studies?

- Ethical approval : Required for vertebrate studies (e.g., toxicity testing in rodents). Protocols must detail humane endpoints and sample sizes justified by power analysis.

- Reproducibility : Publish raw data (e.g., chromatograms, dose-response curves) in supplementary materials. Use open-source platforms like Zenodo for data sharing.

- Peer review : Ensure methods are described with sufficient detail for replication, including solvent purity, equipment calibration, and statistical tests (e.g., ANOVA with post-hoc corrections) .

Methodological Resources

- Experimental Design : Follow the Beilstein Journal’s guidelines for reporting synthesis, characterization, and bioassay data .

- Data Analysis : Use tools like R or Python for nonlinear regression modeling of dose-response relationships. Open-access tutorials are available via Chemistry Education Research and Practice .

- Literature Review : Prioritize primary sources indexed in PubMed or Web of Science, avoiding non-peer-reviewed platforms like .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.